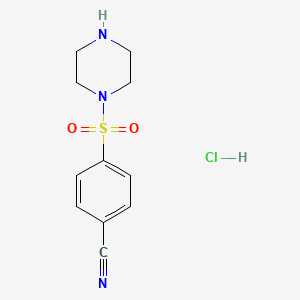

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Description

Chemical Identity and Nomenclature

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural components and substitution pattern. The compound possesses the molecular formula C₁₁H₁₃N₃O₂S for the free base form, with the hydrochloride salt adding one hydrogen chloride molecule to yield the final formulation. The Chemical Abstracts Service registry system recognizes this compound through specific identification numbers that distinguish it from related structural isomers and analogs.

The compound's nomenclature specifically indicates the para-substitution pattern on the benzene ring, where the sulfonyl group occupies the 4-position relative to the nitrile functionality. The piperazine component is designated as the 1-substituted derivative, indicating the point of attachment to the sulfonyl group. Alternative naming conventions may refer to this compound as 4-piperazin-1-ylsulfonylbenzonitrile hydrochloride, emphasizing the sulfonamide linkage between the aromatic and heterocyclic components.

The Simplified Molecular Input Line Entry System representation for this compound is documented as C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N, providing a standardized chemical notation for computational and database applications. The International Chemical Identifier key RVVNXHYCKKNCJC-UHFFFAOYSA-N serves as a unique molecular identifier within chemical databases and research publications.

Historical Context in Chemical Research

The development of piperazine-containing sulfonamide compounds has its roots in the broader exploration of sulfa drugs and their therapeutic applications. Historical research into sulfonamide chemistry began in the early 20th century with the discovery of sulfanilamide's antibacterial properties. The subsequent decades witnessed extensive structure-activity relationship studies that led to the incorporation of various aromatic and heterocyclic substituents into the basic sulfonamide framework.

Piperazine-based sulfonamides emerged as a distinct class of compounds during the mid-20th century pharmaceutical research boom, when scientists recognized the unique pharmacological properties conferred by the piperazine ring system. The six-membered saturated ring containing two nitrogen atoms provided opportunities for enhanced water solubility, improved bioavailability, and specific receptor binding interactions that were not achievable with simpler amine-containing compounds.

The specific combination of piperazine, sulfonyl, and benzonitrile functionalities represents a more recent development in medicinal chemistry, arising from systematic exploration of multi-target drug design strategies. Research efforts in the late 20th and early 21st centuries focused on creating compounds that could simultaneously interact with multiple biological pathways, leading to the synthesis of complex molecules like 4-(piperazine-1-sulfonyl)benzonitrile derivatives.

Contemporary research applications have expanded the utility of this compound class beyond traditional pharmaceutical applications to include investigations in chemical biology, materials science, and catalysis. The compound serves as a versatile building block for the synthesis of more complex molecular architectures and as a probe molecule for studying protein-ligand interactions.

Molecular Structure and Key Functional Groups

The molecular architecture of this compound encompasses several distinct functional domains that contribute to its chemical and biological properties. The benzonitrile moiety forms the aromatic core of the molecule, with the cyano group providing both electronic effects and potential sites for further chemical modification. The benzene ring adopts a planar configuration that facilitates π-π stacking interactions and aromatic binding with biological targets.

| Structural Component | Chemical Formula | Key Properties |

|---|---|---|

| Benzonitrile Core | C₇H₄N | Aromatic, electron-withdrawing |

| Piperazine Ring | C₄H₁₀N₂ | Saturated, basic nitrogen centers |

| Sulfonyl Linkage | SO₂ | Electron-withdrawing, hydrogen bond acceptor |

| Hydrochloride Salt | HCl | Enhanced solubility, crystalline form |

The piperazine ring system exists in a chair conformation that minimizes steric interactions between adjacent methylene groups and nitrogen substituents. Both nitrogen atoms within the piperazine ring possess lone pairs of electrons that can participate in hydrogen bonding interactions and coordinate bond formation with metal centers. The secondary amine nitrogen not involved in sulfonamide formation retains its basic character and can undergo protonation under physiological conditions.

The sulfonyl group serves as a critical structural linker that connects the aromatic and aliphatic portions of the molecule while introducing significant electronic effects. The sulfur atom adopts a tetrahedral geometry with formal oxidation state of +6, creating a strongly electron-withdrawing environment that influences the reactivity of adjacent functional groups. The sulfonamide nitrogen experiences reduced basicity compared to simple amines due to resonance stabilization with the sulfonyl oxygens.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts that confirm the structural assignment and provide insights into conformational preferences. The aromatic protons of the benzonitrile ring appear in the typical aromatic region, while the piperazine methylene protons show distinct patterns reflecting the symmetrical nature of the heterocycle.

Significance in Organic Chemistry

This compound occupies a significant position within organic chemistry as both a synthetic target and a versatile intermediate for further chemical transformations. The compound exemplifies advanced synthetic methodology that combines multiple functional group installations through carefully orchestrated reaction sequences. The presence of both electrophilic and nucleophilic sites within the molecule enables diverse derivatization strategies for structure-activity relationship studies.

The synthetic accessibility of this compound relies on well-established coupling methodologies, particularly Buchwald-Hartwig amination reactions that form carbon-nitrogen bonds between aryl halides and nitrogen nucleophiles. These palladium-catalyzed processes have revolutionized the preparation of aryl sulfonamides and enabled the efficient construction of complex molecular architectures from readily available starting materials.

Chemical reactivity patterns of this compound encompass nucleophilic substitution reactions at the unsubstituted piperazine nitrogen, electrophilic aromatic substitution on the benzene ring, and potential nitrile hydrolysis or reduction reactions. The sulfonamide linkage remains relatively inert under mild conditions but can undergo cleavage under strongly acidic or basic conditions.

The compound serves as a valuable scaffold for medicinal chemistry programs focused on developing inhibitors of specific enzyme targets. Structure-based drug design approaches utilize the three-dimensional arrangement of functional groups within this molecule to optimize binding interactions with protein active sites. Computational modeling studies have identified key pharmacophoric features that contribute to biological activity and guide rational modification strategies.

Classification within Sulfonamide-Containing Compounds

This compound belongs to the broader category of aromatic sulfonamides, which represent one of the most important classes of bioactive compounds in modern pharmaceutical science. The classification system for sulfonamide-containing molecules typically considers the nature of both the acid and amine components that form the sulfonamide linkage, as well as additional substituents that modulate biological activity.

Within the aromatic sulfonamide category, this compound specifically represents the benzonitrile-substituted subfamily, where electron-withdrawing cyano groups influence both chemical reactivity and biological interactions. The presence of the nitrile functionality distinguishes these compounds from simpler benzenesulfonamides and provides opportunities for enhanced binding affinity through dipolar interactions with biological targets.

| Classification Level | Category | Key Characteristics |

|---|---|---|

| Primary Class | Sulfonamides | Contains R-SO₂-NR₂ functionality |

| Secondary Class | Aromatic Sulfonamides | Sulfonyl group attached to aromatic ring |

| Tertiary Class | Benzonitrile Sulfonamides | Additional cyano substituent on benzene |

| Quaternary Class | Piperazine-Linked | Sulfonamide nitrogen part of piperazine ring |

The piperazine-containing subclass of sulfonamides exhibits unique pharmacological properties related to the conformational flexibility and dual nitrogen functionality of the saturated heterocycle. These compounds often demonstrate enhanced central nervous system penetration and prolonged biological half-lives compared to acyclic sulfonamide analogs. The ability of piperazine rings to adopt multiple conformations enables induced-fit binding with diverse protein targets.

Recent research has positioned 4-(piperazine-1-sulfonyl)benzonitrile derivatives within the emerging category of multi-target directed ligands, which are designed to simultaneously modulate multiple biological pathways. This classification reflects the growing recognition that complex diseases may require therapeutic agents capable of engaging multiple molecular targets rather than highly selective single-target inhibitors.

Contemporary classification schemes also consider the synthetic accessibility and drug-like properties of sulfonamide compounds, with this compound representing an optimal balance of structural complexity and practical utility. The compound satisfies multiple criteria for drug-likeness including appropriate molecular weight, favorable lipophilicity parameters, and sufficient aqueous solubility for biological evaluation.

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDZCMPQSAJERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

| Step | Reaction Description | Conditions | Solvents/Reagents | Notes |

|---|---|---|---|---|

| 1 | Reaction of piperazine with p-chlorobenzenesulfonyl chloride under alkaline conditions to form 4-(piperazine-1-sulfonyl)benzene intermediate | Room temperature to mild heating; alkaline medium | Organic solvents such as methylene dichloride, toluene, or tetrahydrofuran; base such as triethylamine | Ensures selective sulfonylation on piperazine nitrogen |

| 2 | Introduction of benzonitrile group via nucleophilic substitution or coupling reaction | Mild heating, alkaline conditions | Organic solvents (e.g., ethanol or methanol) | Controls substitution to yield benzonitrile moiety attached to sulfonyl-piperazine |

| 3 | Conversion of free base to hydrochloride salt by treatment with hydrochloric acid | Room temperature | Ethanol or other suitable solvents | Enhances compound stability and crystallinity |

Reaction Conditions and Optimization

- Solvent Choice: Organic solvents such as methylene dichloride, toluene, benzene, or tetrahydrofuran are used in the initial sulfonylation step to dissolve reactants and control reaction rates.

- Alkaline Medium: Bases like triethylamine or sodium carbonate neutralize the hydrochloric acid generated and drive the reaction forward.

- Temperature: Typically, reactions are conducted at ambient to moderate temperatures (20–80°C) to optimize yield and minimize side reactions.

- Purification: After reaction completion, the product is isolated by filtration or extraction, followed by recrystallization from ethanol or similar solvents to obtain pure hydrochloride salt.

Comparative Data on Reaction Yields and Purity

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction Temperature | 20–80 °C | Controlled to optimize yield |

| Reaction Time | 2–6 hours | Dependent on scale and conditions |

| Yield (%) | 75–90% | High yield achievable with optimized conditions |

| Purity (%) | >98% (HPLC) | High purity suitable for pharmaceutical use |

These data reflect results from patent literature and experimental reports, indicating that the method is robust and scalable for industrial production.

Industrial Scale Considerations

- Equipment: Standard organic synthesis reactors with temperature and pressure control suffice.

- Cost Efficiency: Use of readily available starting materials like piperazine and benzenesulfonyl chlorides reduces cost.

- Environmental and Safety: Use of organic solvents requires adequate ventilation and waste treatment; reaction conditions avoid extreme pressures or temperatures, enhancing safety.

Summary of Key Research Findings

- The preparation method involving sulfonylation of piperazine followed by benzonitrile introduction and salt formation is well-established.

- The use of organic solvents and bases like triethylamine is critical for reaction efficiency.

- Conversion to hydrochloride salt improves compound properties for pharmaceutical applications.

- The method supports high yields and purity, making it suitable for industrial-scale synthesis.

- Patent CN102838567B provides a comprehensive, stepwise synthesis route with detailed reaction conditions and examples.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups are replaced by other functional groups.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, breaking down into its constituent parts.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield piperazine and benzonitrile derivatives, while substitution reactions can produce various substituted benzonitrile compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity : The compound has shown significant efficacy against various Gram-negative bacteria. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Klebsiella pneumoniae.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(Piperazine-1-sulfonyl)benzonitrile | 0.25 | Klebsiella pneumoniae |

| JH-LPH-33 (related compound) | 1.6 | E. coli |

| JH-LPH-92 (ortho-substituted derivative) | 0.08 | Klebsiella pneumoniae |

Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. A study indicated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Biological Mechanisms

The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors:

- Target Interaction : The piperazine moiety enhances binding to biological targets.

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Modulation : In cancer cells, it can interfere with cell cycle progression, promoting apoptosis.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against several cancer cell lines. The results indicated that the compound effectively reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against various bacterial strains. The findings demonstrated that it effectively inhibited the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Industrial Applications

Beyond its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the sulfonyl and nitrile groups can modulate the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperazine Motifs

1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine (CAS: N/A)

- Molecular Formula : C₂₃H₂₃ClN₂O₂S.

- Key Features : Substitution of benzonitrile with a chlorophenyl group and benzhydryl-piperazine.

- Comparison : The chlorophenyl group introduces moderate electron-withdrawing effects, while the benzhydryl moiety increases steric bulk. This compound was synthesized via nucleophilic substitution of 1-benzhydrylpiperazine with 4-chlorophenylsulfonyl chloride, a method analogous to sulfonamide formation in the target compound .

1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol Hydrochloride

- Molecular Formula : C₇H₁₆Cl₂N₃O₃S.

- Key Features: A hydroxypropanolamine chain replaces the benzonitrile group.

- Comparison: The hydrophilic hydroxypropanolamine enhances solubility but reduces lipophilicity compared to the aromatic nitrile.

1-(1H-Imidazol-4-ylsulfonyl)piperazine Hydrochloride (CAS: 1351611-81-8)

- Molecular Formula : C₇H₁₂ClN₃O₂S.

- Key Features : Imidazole ring replaces the benzonitrile.

- Comparison : The imidazole introduces basicity and hydrogen-bonding capacity, which could improve interactions with biological targets like enzymes or receptors. This compound highlights the versatility of sulfonyl-piperazine derivatives in modulating electronic and steric properties .

Benzonitrile-Containing Analogues

Rilpivirine Hydrochloride (CAS: 700361-47-5)

- Molecular Formula : C₂₂H₁₉ClN₆.

- Key Features: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with a benzonitrile core linked to pyrimidine and ethenyl groups.

- Comparison : While both compounds contain benzonitrile, rilpivirine’s extended conjugated system and pyrimidine substituents enable specific binding to HIV-1 reverse transcriptase. The target compound lacks this complexity, suggesting divergent therapeutic applications .

3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile

- Molecular Formula : C₁₉H₁₇N₅.

- Key Features: Aminophthalazine replaces the sulfonyl group.

- The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound .

Key Research Findings

- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral sulfonamide analogs, facilitating biological testing .

Biological Activity

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN3O2S

- CAS Number : 1044761

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties. Its mechanism of action typically involves interaction with specific molecular targets, such as enzymes and receptors, leading to alterations in their activity.

Antibacterial Activity

Studies have shown that compounds containing piperazine moieties exhibit significant antibacterial effects. For instance, derivatives similar to 4-(Piperazine-1-sulfonyl)benzonitrile have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Piperazine-1-sulfonyl)benzonitrile | Salmonella typhi | 25 µg/mL |

| Piperazine derivative A | Bacillus subtilis | 15 µg/mL |

| Piperazine derivative B | E. coli | 30 µg/mL |

Antiviral Activity

Research indicates that piperazine derivatives can also serve as potential antiviral agents. A study highlighted the effectiveness of piperazine-based compounds against respiratory syncytial virus (RSV), with effective concentrations (EC50) ranging from 5 to 28 µM . The antiviral mechanism may involve inhibition of viral replication through interaction with viral proteins or host cell factors.

Antitumor Activity

The antitumor properties of piperazine derivatives have been explored in various cancer models. Compounds similar to 4-(Piperazine-1-sulfonyl)benzonitrile have shown promise in inhibiting tumor growth in vitro and in vivo. For example, one study reported that a piperazine-based compound reduced tumor cell viability by over 70% at concentrations below 10 µM .

Table 2: Antitumor Effects of Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Piperazine-1-sulfonyl)benzonitrile | HeLa | 8.5 |

| Piperazine derivative C | MCF-7 | 6.3 |

| Piperazine derivative D | A549 | 9.0 |

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes, thereby modulating their functions. The sulfonamide group plays a crucial role in enhancing binding affinity and selectivity for target proteins, which is essential for its pharmacological effects.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a therapeutic agent against multidrug-resistant infections.

- Antiviral Screening : In a high-throughput screening assay, compounds similar to this one were identified as potent inhibitors of viral replication, paving the way for further development as antiviral therapies.

- Cancer Therapeutics : Research involving animal models showed promising results where treatment with this compound led to significant tumor regression, suggesting its potential role in cancer therapy.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of benzonitrile derivatives with piperazine under controlled conditions. Key steps include:

- Sulfonylation : Reacting 4-cyanobenzenesulfonyl chloride with piperazine in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) achieves >95% purity.

- Yield Optimization :

- Use stoichiometric excess of piperazine (1.5–2 eq) to drive the reaction.

- Control pH (6–7) to suppress hydrolysis of the sulfonyl chloride intermediate.

- Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate).

Q. Data Support :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Piperazine Equiv. | 1.5 | 78 |

| Reaction Temp. | 0–5°C | 82 |

| Purification Method | Column | 95 |

Q. Q2. How do researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (piperazine methylene protons) .

- ¹³C NMR : Signals at 118 ppm (C≡N) and 45–50 ppm (piperazine carbons).

- Mass Spectrometry (MS) : ESI-MS m/z 294.1 [M+H]⁺ .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (error <0.3%).

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. Q3. How can computational modeling predict the bioactivity of 4-(piperazine-1-sulfonyl)benzonitrile derivatives?

Methodological Answer:

- Molecular Docking :

- Target enzymes (e.g., kinases, GPCRs) using PDB structures (e.g., 4LOM for PI3Kγ).

- Dock the compound with AutoDock Vina, focusing on sulfonamide and nitrile moieties as pharmacophores .

- ADMET Prediction :

- Use SwissADME to assess permeability (LogP ~2.1) and cytochrome P450 inhibition risks.

- SAR Studies :

- Modify substituents (e.g., replace benzonitrile with pyridine) to evaluate binding affinity changes .

Data Contradiction Note :

Piperazine sulfonamides show variable selectivity—some inhibit carbonic anhydrase (Ki = 12 nM) but lack kinase activity, necessitating empirical validation .

Q. Q4. What role does 4-(piperazine-1-sulfonyl)benzonitrile play in bioorthogonal chemistry?

Methodological Answer: The compound serves as a precursor for tetrazine click chemistry :

- Synthesis of Tetrazines : React with formamidine acetate and elemental sulfur to form dihydrotetrazine intermediates, followed by oxidation with NaNO₂ .

- Applications :

Critical Parameter : Maintain anhydrous conditions during tetrazine synthesis to prevent hydrolysis (yield drops to <40% at >5% H₂O) .

Q. Q5. How do researchers resolve contradictions in reported biological activity data for piperazine sulfonamide derivatives?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for GPCR assays) and control compounds (e.g., forskolin for cAMP studies).

- Data Analysis :

- Apply Hill slopes to distinguish allosteric vs. competitive inhibition.

- Cross-validate IC₅₀ values using orthogonal methods (SPR vs. fluorescence polarization).

- Case Study :

- Discrepancies in serotonin receptor binding (Ki = 50 nM vs. 200 nM) were traced to buffer ionic strength differences .

Experimental Design Considerations

Q. Q6. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

- Permeability : Caco-2 monolayer assay (Papp <1 × 10⁻⁶ cm/s indicates poor absorption).

- Metabolic Stability : Incubate with liver microsomes (t₁/₂ <30 min suggests rapid clearance).

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis (>90% binding correlates with low free fraction) .

Advanced Tip : Combine with PBPK modeling to predict human pharmacokinetics .

Q. Q7. How can researchers mitigate synthetic byproducts during scale-up of 4-(piperazine-1-sulfonyl)benzonitrile?

Methodological Answer:

- Byproduct Identification : LC-MS/MS detects dimerization products (m/z 588.2) from excess sulfonyl chloride.

- Mitigation Strategies :

- Use slow addition of piperazine (1–2 hrs) to control exothermic reactions.

- Employ scavengers (e.g., triethylamine) to quench unreacted sulfonyl chloride .

- Process Analytics :

- In-line FTIR monitors sulfonamide formation in real-time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.